Isoliquiritigenin

Overview

Description

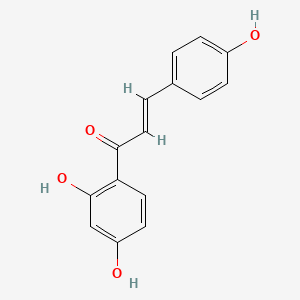

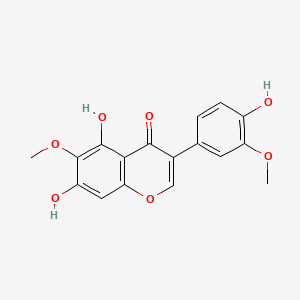

Isoliquiritigenin (ISL) is a phenolic chemical compound found in licorice . It is a precursor to several flavonoids in many plants . It is recognized as an allelochemical with phytotoxicity to lettuce . It is also known to possess antitumor activity .

Synthesis Analysis

The enzyme 6’-deoxychalcone synthase uses malonyl-CoA, 4-coumaroyl-CoA, NADPH, and H+ to produce CoA, this compound, CO2, NADP+, and H2O . The enzyme this compound 2’-O-methyltransferase further transforms this compound into 2’-O-methylthis compound .Molecular Structure Analysis

This compound has a chalcone structure . It is a major constituent of the Glycyrrhizae Rhizoma that has significant neuroprotective functions . The structure of human HMG-COA reductase in the resolution of 2.22 Å with the X-ray diffraction method was obtained from the PDB database .Chemical Reactions Analysis

This compound has been recognized as an allelochemical with phytotoxicity to lettuce . It inhibits the upstream of the nuclear factor kappa B (NF- κ B) pathway and activates the nuclear factor erythroid related factor 2 (Nrf2) pathway .Physical And Chemical Properties Analysis

This compound has a chemical formula of C15H12O4 and a molar mass of 256.257 g·mol−1 . Its solubility in various excipients, including oils and surfactants, was measured using UV-visible light spectrophotometry .Scientific Research Applications

Antineoplastic Activity

- Prostate Cancer : Isoliquiritigenin exhibits antineoplastic activity against androgen-independent human prostate cancer. It inhibits cell proliferation, induces apoptosis, and causes G2/M cell cycle arrest in vitro, and suppresses tumor growth in vivo. Gene regulation studies indicate alterations in cell cycle, DNA damage, and apoptosis signaling pathways (Zhang et al., 2018).

Effects on Ovarian Function

- Ovarian Antral Follicle Growth : this compound affects ovarian estradiol synthesis. It inhibits antral follicle growth and alters steroid hormone levels, including estradiol, testosterone, and progesterone, in cultured follicles from mice (Mahalingam et al., 2016).

Role in Cancer Treatment

- Antitumor Efficacy : It shows high antitumor efficacy, impacting molecular targets in different cancers both in vivo and in vitro. Its derivative is used as a food additive and adjunct disease treatment (Wang et al., 2021).

Pharmacological Activities

- Diverse Applications : this compound has anti-inflammatory, antimicrobial, antioxidative, anticancer, immunoregulatory, hepatoprotective, and cardioprotective effects. These activities suggest its potential in disease prevention and treatment (Peng et al., 2015).

Neuroinflammation in Traumatic Brain Injury

- Neuroprotective Effects : It attenuates neuroinflammation in a young rat model of traumatic brain injury, reducing brain damage and improving motor and cognitive functions. Its anti-inflammatory and anti-apoptotic properties contribute to these effects (Liu et al., 2019).

Anticancer Mechanisms

- DNA Topoisomerase Inhibition : Inhibits DNA topoisomerase I in a competitive manner, suggesting its role inapoptosis induction and cancer cell growth inhibition. This effect is particularly noted in hepatocellular carcinoma cells, where it interacts with DNA, suggesting a potential role in cancer therapy (Li et al., 2015).

Glioma Stem Cells

- Inhibiting Migration and Invasion : this compound has shown effectiveness in inhibiting the migration and invasion of human glioma stem cells, likely due to the down-regulation of matrix metalloproteinases (MMP)-2 and MMP-9 (Dang et al., 2018).

Formulation and Solubility

- Phosphate Prodrug Development : To improve its solubility for in vivo studies, a phosphate prodrug strategy was implemented, enhancing its water solubility and increasing its stability, which can be beneficial for therapeutic applications (Boyapelly et al., 2017).

Nonalcoholic Fatty Liver Disease

- Liver Protection : this compound administration prevents nonalcoholic fatty liver disease through a novel IQGAP2‐CREB‐SIRT1 axis, indicating its potential in liver protection and treatment of liver-related diseases (Zhang et al., 2021).

Gastroprotective Effect

- Stomach Health : Exhibits gastroprotective effects in mice, suggesting its efficacy in preventing gastric ulcers by enhancing gastric mucous secretion and counteracting cyclooxygenase 2 inhibition (Choi et al., 2015).

Allelopathic Mechanisms in Agriculture

- Phytotoxicity to Lettuce : Demonstrates phytotoxic effects on lettuce seedlings, possibly due to the overproduction of reactive oxygen species, indicating a potential allelopathic mechanism in agriculture (Zhang et al., 2020).

Antioxidant Activity and Neuroprotection

- Antioxidant and Neuroprotective : Offers better neuroprotective and antioxidant activitiesthan some commercial natural antioxidants, reversing oxidative stress and cell apoptosis-related mRNA levels in treated cells, indicating a potential role in neurodegenerative disease treatment (Shi et al., 2020).

Nanotechnology Applications

- Enhancing Drug Delivery : The development of this compound-loaded polymeric micelles significantly improves its solubility and bioavailability, enhancing its pharmacological effects and suggesting a promising approach for clinical applications (Xie et al., 2019).

Renal Protection

- Acute Renal Injury : It attenuates oxidative stress, fibrosis, and activates the JAK2/STAT3 pathway in streptozotocin-induced diabetic rats, offering protective effects against acute renal injury (Sun et al., 2021).

Lung Cancer Applications

- Cytostatic Effects in Lung Cancer : An this compound nanosuspension enhances its cytostatic effects in A549 lung cancer cells, suggesting an improved approach for cancer treatment (Qiao et al., 2020).

Mechanism of Action

Isoliquiritigenin (ISL) is a phenolic chemical compound found in licorice . It has been shown to exhibit a variety of biological activities, including anti-inflammatory and antioxidant properties .

Target of Action

ISL has been found to be a potent GABA-A benzodiazepine receptor positive allosteric modulator . It can target miR-301b/LRIG1 signaling pathways , and it also interacts with dopamine D1, D3, and vasopressin V1A receptors .

Mode of Action

ISL interacts with its targets in a variety of ways. It acts as a potent positive allosteric modulator of the GABA-A benzodiazepine receptor, with an affinity 65 times higher than diazepam . It can also target miR-301b/LRIG1 signaling pathways, resulting in the inhibition of melanoma growth in vitro .

Biochemical Pathways

ISL affects several biochemical pathways. It inhibits the upstream of the nuclear factor kappa B (NF-κB) pathway and activates the nuclear factor erythroid related factor 2 (Nrf2) pathway . It also regulates mitochondrial dynamics, which play a role in the inflammatory response .

Pharmacokinetics

ISL is poorly absorbed by the body, which limits its clinical usage . Cocrystallization has been used to modify its unfavorable physicochemical properties and enhance its bioavailability . The pharmacokinetics of ISL after intravenous and oral administration have been studied, but more research is needed to fully understand its ADME properties .

Result of Action

The molecular and cellular effects of ISL’s action are diverse. It has been shown to suppress human melanoma growth by targeting miR-301b/LRIG1 signaling . It also reduces inflammation by mediating various cellular processes . Furthermore, it has been found to have neuroprotective functions .

Action Environment

The action, efficacy, and stability of ISL can be influenced by various environmental factors. For example, the bioavailability of ISL can be enhanced through cocrystallization . .

Safety and Hazards

Future Directions

Research led by scientists of Hong Kong Baptist University (HKBU) found that isoliquiritigenin can inhibit pancreatic cancer progression . It may also enhance the efficacy of conventional chemotherapeutic drugs in treating pancreatic cancer . This suggests the potential role of the compound to ameliorate dopaminergic deficits, depression, anxiety, and associated symptoms in Parkinson’s disease and other neuronal disorders .

Biochemical Analysis

Biochemical Properties

Isoliquiritigenin has been recognized as a potent GABA-A benzodiazepine receptor positive allosteric modulator . It interacts with these receptors with a higher affinity than diazepam . This interaction influences the biochemical reactions within the body, particularly those related to the nervous system .

Cellular Effects

This compound has demonstrated protective efficacy against acute neural injury . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory activity also plays a significant role in its cellular effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can target miR-301b/LRIG1 signaling pathways, resulting in the inhibition of melanoma growth in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and long-term effects on cellular function . For instance, nanoparticles of this compound have been developed to improve its bioavailability and stability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in Sprague-Dawley rats, no toxic reactions were observed at doses of 27.5 mg/(kg∙day), 55 mg/(kg∙day), and 110 mg/(kg∙day) of this compound for 30 days and 90 days .

Metabolic Pathways

Its interaction with GABA-A benzodiazepine receptors suggests that it may be involved in neurotransmitter metabolism .

Transport and Distribution

The development of this compound nanoparticles suggests efforts to improve its distribution and accumulation within the body .

Subcellular Localization

Its interaction with GABA-A benzodiazepine receptors suggests that it may be localized in the nervous system .

properties

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDRHHKMWQZJHT-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022466 | |

| Record name | Isoliquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

961-29-5, 13745-20-5 | |

| Record name | Isoliquiritigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=961-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoliquiritigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4,4'-Trihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013745205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliquiritigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoliquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4,4'-trihydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoliquiritigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9CTI9GB8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 - 204 °C | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

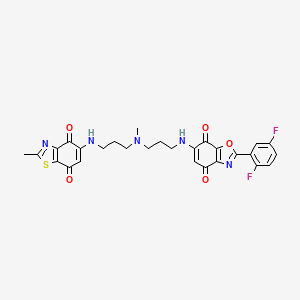

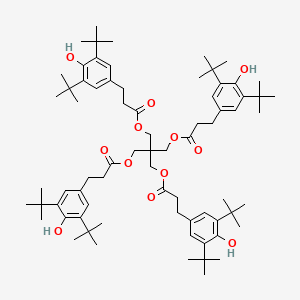

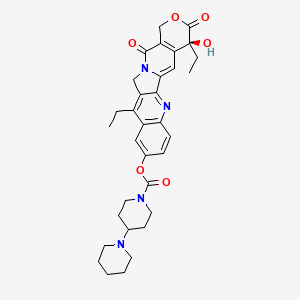

Feasible Synthetic Routes

Q & A

ANone: Isoliquiritigenin exerts its effects through various mechanisms, including:

- Soluble guanylate cyclase activation: this compound directly activates soluble guanylate cyclase, leading to increased cyclic GMP (cGMP) levels. This activation causes vasorelaxation in vascular smooth muscle cells. []

- TGF-β1-SMAD signaling blockade: this compound disrupts the TGF-β1 signaling pathway by inhibiting TGF-β receptor I kinase (TGF-β RI) and downstream SMAD proteins, ultimately reducing connective tissue growth factor (CTGF) expression and mitigating mesangial fibrosis. []

- H2 histamine receptor antagonism: this compound selectively binds to and antagonizes H2 histamine receptors (H2R), effectively reducing H2R-mediated physiological responses, including cAMP production and gastric acid secretion. []

- Matrix metalloproteinase (MMP) inhibition: this compound effectively inhibits the expression and activity of MMP-2 and MMP-9, enzymes involved in extracellular matrix degradation. This inhibition is linked to the suppression of p38 MAPK phosphorylation. [, ]

- NLRP3 inflammasome inhibition: this compound hinders the activation of the NLRP3 inflammasome, which plays a crucial role in inflammation. This inhibition leads to reduced cleavage of caspase-1 and decreased production of mature IL-1β, mitigating inflammation in conditions like NSAID-induced enteropathy. []

- Modulation of Bcl-2 family proteins: this compound impacts the balance of pro-apoptotic and anti-apoptotic proteins in the Bcl-2 family. It has been shown to upregulate Bax expression while downregulating Bcl-XL and Bcl-2 expression, promoting apoptosis in cancer cells. []

A:

- Spectroscopic data: Detailed spectroscopic data can be found in research publications focusing on the isolation and structural elucidation of this compound. [, ] Please refer to those publications for specific spectroscopic information.

- Formulation in liposomes: this compound has been successfully formulated into liposomes, suggesting its compatibility with lipid-based delivery systems. []

- Stability in liposomal formulations: Studies indicate that this compound liposomes exhibit good stability, as evidenced by their particle size distribution and encapsulation efficiency. []

ANone:

- Enzymatic conversion: While this compound itself is a potent relaxant, it exists in low amounts in its natural source, licorice. Treatment with naringinase can convert its less active glycosidic forms, like isoliquiritin, into this compound, significantly increasing the overall relaxant activity of the extract. []

- Liposomal formulation: this compound has been successfully encapsulated in liposomes, improving its delivery and potentially enhancing its bioavailability. []

ANone:

- Absorption & Bioavailability: this compound exhibits high absorption after oral administration, but its bioavailability is low. [, ]

- Metabolism: this compound is primarily metabolized in the small intestine and liver, undergoing glucuronidation to form various glucuronide conjugates. [, ] UGT1A1 and UGT1A9 are the major enzymes involved in the formation of the most abundant conjugate, this compound 4'-O-glucuronide. []

- Distribution: this compound and its metabolites show high affinity to tissues such as the liver, small intestine, large intestine, and kidney. [] Notably, this compound displays high distribution in the stomach, contributing to its gastroprotective effects. []

- In vivo activity & efficacy: this compound demonstrates a range of in vivo activities, including:

- Gastroprotective effects: this compound effectively prevents indomethacin-induced gastric ulcers in mice, potentially through its ability to increase gastric mucous secretion and counteract the decrease in cyclooxygenase 2 caused by indomethacin. []

- Anti-angiogenic activity: this compound inhibits fibroblast growth factor-induced angiogenesis in mice using the Matrigel plug assay. []

- Inhibition of corneal neovascularization: Topical application of this compound significantly reduces chemical injury-induced corneal neovascularization in mice. []

ANone:

- Anti-cancer activity: this compound exhibits anti-cancer effects in various cancer cell lines, including melanoma (B16F1, B16 melanoma 4A5), gastric cancer (MKN-45, SNU719, MKN74), cervical cancer (Ca Ski, SiHa, HeLa, C-33A), tongue squamous cell carcinoma, lung cancer (SPC-A-1, SK-LU-1, 95D, KATO III), pancreatic acinar cell tumor (266-6, TGP49, TGP47), and human fibrosarcoma (HT1080). [, , , , , ]

- Anti-inflammatory activity: this compound effectively reduces the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated RAW 264.7 murine macrophages. []

- Inhibition of angiogenesis: this compound significantly suppresses proliferation, migration, and tube-like structure formation in human umbilical vein endothelial cells (HUVECs). [, , ]

- Prevention of colon and lung tumors: In mouse models, this compound demonstrates significant preventive effects against colon and lung tumor development induced by 1,2-dimethylhydrazine (DMH) and vinyl carbamate, respectively. []

- Neuroprotective effects: this compound displays neuroprotective activity in a mouse model of traumatic brain injury, improving neurological function and reducing brain tissue damage. []

- Anti-diabetic potential: this compound demonstrates the ability to suppress sorbitol accumulation in the red blood cells, sciatic nerve, and lens of diabetic rats, suggesting a potential role in preventing diabetic complications. []

ANone: Various analytical methods are employed in the research to analyze this compound, including:

- High-performance liquid chromatography (HPLC): HPLC is used to separate, identify, and quantify this compound in different matrices, such as plant extracts, cell culture media, and biological samples. [, , , , ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique is utilized to identify and quantify this compound and its metabolites in biological samples, offering detailed insights into its metabolic fate. [, ]

- MTT assay: This colorimetric assay is widely used to assess cell viability and proliferation in response to this compound treatment. [, , , , , , ]

- Flow cytometry: This technique is employed to analyze various cellular processes, including cell cycle arrest, apoptosis, and ROS production, in response to this compound treatment. [, , , ]

- Western blotting: This method is used to detect specific proteins and assess their expression levels, providing insights into the molecular mechanisms of this compound action. [, , , , , , , , , ]

- Gelatin zymography: This technique is used to assess the activity of MMPs, specifically MMP-2 and MMP-9, in response to this compound treatment. [, , ]

- Immunofluorescence microscopy: This imaging technique allows for the visualization of protein localization and expression within cells, providing insights into cellular processes such as NF-κB nuclear translocation. []

- Molecular docking: This computational method is employed to predict the binding affinity and interactions of this compound with its target proteins, such as HMG-CoA reductase and SIRT1. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, iodide (1:1)](/img/structure/B1672170.png)

![(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1672182.png)

![4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester](/img/structure/B1672192.png)